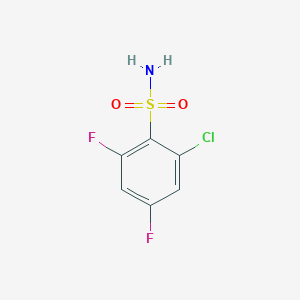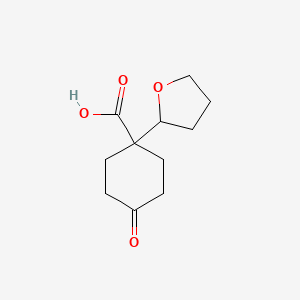![molecular formula C12H23ClN2O4S B13524004 Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate](/img/structure/B13524004.png)
Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate: is an organosulfur compound widely employed in organic synthesis. It is known for its versatility as a reagent in various chemical reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and Michael addition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with chlorosulfonylpropane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by a nucleophile.
Friedel-Crafts Alkylation: It can act as an alkylating agent in Friedel-Crafts alkylation reactions.
Michael Addition: The compound can be used in Michael addition reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile.
Friedel-Crafts Alkylation: Reagents include aromatic compounds and a Lewis acid catalyst such as aluminum chloride.
Michael Addition: Reagents include enolates or other nucleophiles, and the reaction is carried out in the presence of a base.
Major Products:
Nucleophilic Substitution: Products include substituted piperazine derivatives.
Friedel-Crafts Alkylation: Products include alkylated aromatic compounds.
Michael Addition: Products include β-substituted carbonyl compounds.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate is used as a reagent in organic synthesis to introduce the piperazine moiety into various molecules. It is also employed in the synthesis of complex organic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to create bioconjugates for imaging and diagnostic purposes .
Medicine: The compound is explored for its potential use in drug development, particularly in the design of piperazine-based drugs. It serves as a building block for synthesizing various pharmacologically active compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mécanisme D'action
The mechanism of action of Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate involves its ability to act as an electrophile in chemical reactions. The chlorosulfonyl group is highly reactive and can undergo nucleophilic attack, leading to the formation of new chemical bonds. The piperazine moiety provides structural stability and can interact with various molecular targets, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a piperazine ring.
Tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate: Contains a methanesulfonyloxy group instead of a chlorosulfonyl group.
Tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate: Contains a pyrrolidinyl group instead of a propyl group.
Uniqueness: Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate is unique due to its combination of the piperazine ring and the chlorosulfonyl group. This combination provides a balance of reactivity and stability, making it a valuable reagent in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C12H23ClN2O4S |
|---|---|
Poids moléculaire |
326.84 g/mol |
Nom IUPAC |
tert-butyl 4-(3-chlorosulfonylpropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H23ClN2O4S/c1-12(2,3)19-11(16)15-8-6-14(7-9-15)5-4-10-20(13,17)18/h4-10H2,1-3H3 |
Clé InChI |
PYGGBIDNHXISNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


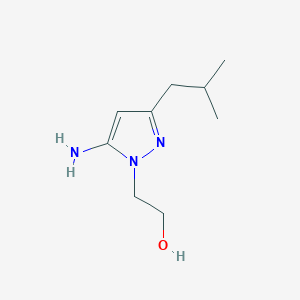
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)
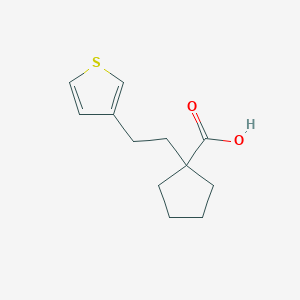

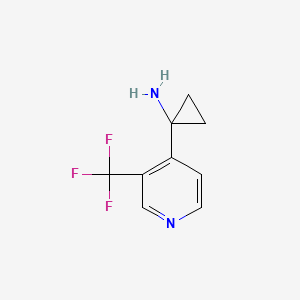
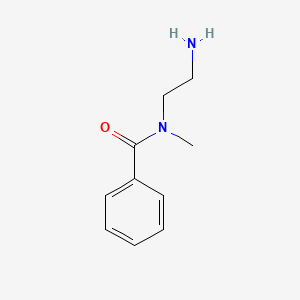

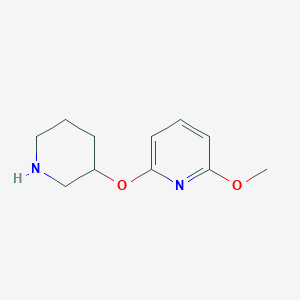
![Bis[(1,2-oxazol-5-yl)methyl]amine](/img/structure/B13523971.png)
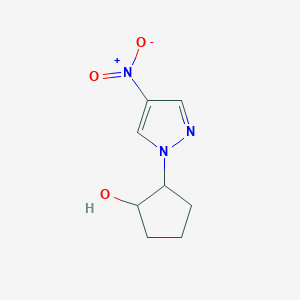

![N-[(4-methylphenyl)methyl]hydroxylamine](/img/structure/B13523984.png)
